N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide
Description
N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is a synthetic compound featuring a piperazine core substituted with a 4-chlorophenyl group, linked via an ethyl chain to a 5-methylthiophene-2-sulfonamide moiety. This structure combines a pharmacologically significant piperazine scaffold—known for modulating central nervous system (CNS) receptors—with a sulfonamide group, which often enhances solubility and binding affinity in drug design. The 4-chlorophenyl substituent may influence receptor selectivity and metabolic stability, while the thiophene ring contributes to electronic and steric properties .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S2/c1-14-2-7-17(24-14)25(22,23)19-8-9-20-10-12-21(13-11-20)16-5-3-15(18)4-6-16/h2-7,19H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDUXXJXLPEMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound binds to the D4 dopamine receptor, which can trigger or block the receptor’s function.
Pharmacokinetics
It’s noted that the compound is soluble in dmso, which could potentially affect its bioavailability and distribution.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the presence of DMSO could impact its distribution and availability to target cells. Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.
Biochemical Analysis
Biochemical Properties
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide has been identified as a potent and selective ligand for the D4 dopamine receptor. This suggests that it may interact with this receptor in the brain, potentially influencing neurotransmission.
Cellular Effects
Its interaction with the D4 dopamine receptor suggests that it could influence cellular processes related to dopamine signaling.
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its interaction with the D4 dopamine receptor. By binding to this receptor, it could influence the activity of downstream signaling pathways.
Biological Activity
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a piperazine moiety, which is often associated with various pharmacological effects, including antipsychotic and antidepressant activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several key components:
- Piperazine Ring : Known for its role in various psychoactive drugs.
- Chlorophenyl Group : Often enhances binding affinity to receptors.
- Methylthiophene and Sulfonamide Moieties : These groups can contribute to the compound's biological activity by influencing solubility and receptor interactions.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 373.90 g/mol.
The biological activity of this compound primarily involves interactions with neurotransmitter receptors, particularly dopamine receptors. Research indicates that compounds containing piperazine structures often exhibit high affinity for dopamine D4 receptors, which are implicated in mood regulation and psychotic disorders.
Dopamine D4 Receptor Affinity
In studies evaluating similar compounds, it was found that derivatives with piperazine rings could selectively bind to dopamine D4 receptors with IC50 values as low as 0.057 nM, indicating strong binding capabilities . This selectivity suggests potential therapeutic applications in treating disorders such as schizophrenia and depression.
Anticancer Potential
Recent investigations into structurally related sulfonamides have demonstrated promising anticancer properties. For instance, compounds exhibiting sulfonamide functionalities have shown significant activity against various cancer cell lines, including breast cancer (MCF-7) and melanoma (SK-MEL-2) with IC50 values in the micromolar range . The mechanism of action appears to involve disruption of cellular processes related to DNA replication and cell cycle progression.
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for their antimicrobial properties. Studies indicate that sulfonamides possess antibacterial activities through enzyme inhibition (e.g., acetylcholinesterase), which could lead to their potential use in treating infections .
Case Study 1: Antipsychotic Activity
A study focused on a series of piperazine derivatives demonstrated that modifications in the structure significantly affected their affinity for dopamine receptors. The compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited a remarkable selectivity for the D4 receptor over D2, suggesting its potential as an antipsychotic agent .
Case Study 2: Anticancer Evaluation
In vitro evaluations of sulfonamide derivatives revealed that certain compounds could induce apoptosis in cancer cells while sparing normal cells at higher concentrations. For example, compounds derived from the same structural class showed IC50 values against MCF-7 cells at 0.65 µM, indicating significant anticancer activity .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target Receptor | IC50 (nM) | Activity Type |
|---|---|---|---|
| Compound A | D4 | 0.057 | Antipsychotic |
| Compound B | Cancer Cells | 0.65 | Anticancer |
| Compound C | Bacterial Strains | - | Antibacterial |
Table 2: Structure-Activity Relationships (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine Ring | Increases receptor affinity |
| Chlorophenyl Substitution | Enhances selectivity for D4 |
| Sulfonamide Group | Contributes to anticancer activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Chlorophenyl Moieties
Cetirizine Ethyl Ester
- Structure : (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester.
- Comparison :
- Unlike the target compound, Cetirizine Ethyl Ester includes a diphenylmethyl group attached to the piperazine, which enhances lipophilicity and histamine H1 receptor antagonism.
- The ethoxy acetic acid ester in Cetirizine contrasts with the thiophene-sulfonamide in the target compound, suggesting divergent pharmacokinetic profiles (e.g., ester vs. sulfonamide hydrolysis stability) .
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl)amino)thiazolecarboxamide
- Structure : Features a thiazole-carboxamide linked to a pyrimidine-piperazine scaffold.
- The hydroxyethyl group on piperazine may improve aqueous solubility relative to the target compound’s ethyl-thiophene linkage .
Sulfonamide-Containing Analogues
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide
- Structure : A pyrimidine-based sulfonamide with fluorophenyl and hydroxymethyl groups.
- Comparison: Fluorine substitution (vs. The hydroxymethyl group on pyrimidine may confer higher polarity, contrasting with the lipophilic 5-methylthiophene in the target compound .
Key Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- However, the sulfonamide-thiophene moiety may reduce blood-brain barrier penetration compared to Cetirizine derivatives .
- Metabolic Stability : Chlorine in the target compound may slow CYP450-mediated oxidation compared to fluorine in the pyrimidine-sulfonamide analogue .
- Solubility : The absence of ionizable groups (e.g., hydroxyethyl in compounds) may limit the target compound’s aqueous solubility, necessitating formulation optimization.
Q & A
Basic: What are the critical steps in synthesizing N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide, and how is purity ensured?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Piperazine Functionalization: Reacting 4-(4-chlorophenyl)piperazine with a bromoethyl intermediate to form the ethyl-piperazine backbone.
Sulfonamide Coupling: Introducing the thiophene-sulfonamide moiety via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base).
Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.
Purity Validation: LCMS confirms molecular weight ([M+H]⁺), while ¹H/¹³C NMR verifies structural integrity. Purity ≥95% is achieved via HPLC with a C18 column (acetonitrile/water mobile phase) .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks to confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), thiophene protons (δ 6.5–7.5 ppm), and sulfonamide NH (δ ~8.5 ppm). Discrepancies in integration ratios may indicate byproducts .
- LCMS: Monitors reaction progress and confirms molecular ion peaks. For example, a [M+H]⁺ peak at m/z ~424.3 (calculated for C₁₇H₂₁ClN₃O₂S₂) .
- HPLC: Quantifies purity using a UV detector (λ = 254 nm) and reverse-phase chromatography .
Advanced: How can computational methods optimize reaction conditions for this sulfonamide-piperazine derivative?
Methodological Answer:
- Reaction Path Search: Quantum mechanical calculations (e.g., DFT) model transition states to predict optimal solvents, temperatures, and catalysts. For example, DMF may stabilize intermediates via dipole interactions .
- Machine Learning (ML): Training models on existing reaction datasets (e.g., PubChem) identifies high-yield conditions. ML algorithms correlate substituent electronic effects (e.g., electron-withdrawing Cl on phenyl) with reaction rates .
- Statistical Design of Experiments (DoE): Fractional factorial designs screen variables (e.g., temperature, stoichiometry) to minimize trial runs. For instance, a 2³ factorial design resolved that excess piperazine (1.2 eq) maximizes coupling efficiency .
Advanced: How do structural modifications (e.g., substituent changes) affect biological activity, and how are SAR studies designed?
Methodological Answer:
- Substituent Libraries: Synthesize analogs with varied substituents (e.g., replacing 4-Cl with -CF₃ or -OCH₃) to assess receptor binding or enzyme inhibition. Evidence from piperazine-sulfonamide analogs shows that electron-withdrawing groups enhance affinity for serotonin receptors .
- In Vitro Assays: Use radioligand binding (e.g., 5-HT₁A receptor) or enzymatic assays (e.g., carbonic anhydrase) to quantify IC₅₀ values. For example, a 4-Cl substituent may improve lipophilicity (logP ~3.2), enhancing blood-brain barrier penetration .
- Data Analysis: Contradictions in activity (e.g., high in vitro but low in vivo efficacy) are resolved via pharmacokinetic studies (e.g., microsomal stability tests) or molecular dynamics simulations to assess target engagement .
Advanced: What advanced structural elucidation techniques resolve ambiguities in crystallinity or stereochemistry?
Methodological Answer:
- X-Ray Crystallography: Single-crystal analysis confirms absolute configuration and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and piperazine NH). For example, a centrosymmetric head-to-tail packing motif was observed in a related acetamide derivative .
- Dynamic NMR: Variable-temperature ¹H NMR detects restricted rotation in the piperazine ring, resolving conformational isomers.
- TGA/DSC: Thermal analysis (e.g., melting point depression) identifies polymorphic forms. A sharp DSC endotherm (ΔH ~150 J/g) indicates high crystallinity .
Basic: What in vitro models are suitable for initial pharmacological screening?
Methodological Answer:
- Cell-Based Assays: Use HEK-293 cells transfected with target receptors (e.g., dopamine D₂ or serotonin 5-HT₆) to measure cAMP modulation via ELISA.
- Enzyme Inhibition: Test against carbonic anhydrase isoforms (e.g., CA-II) using a stopped-flow CO₂ hydration assay. IC₅₀ values <100 nM suggest therapeutic potential .
- Cytotoxicity Screening: MTT assays on HepG2 cells ensure selectivity (IC₅₀ >10 µM for non-target toxicity) .
Advanced: How are contradictions in biological data (e.g., high affinity but low efficacy) systematically addressed?
Methodological Answer:
- Metabolic Stability: Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Low half-life (<30 min) may explain poor in vivo activity .
- Molecular Docking: Simulate binding poses (e.g., using AutoDock Vina) to identify steric clashes or suboptimal hydrogen bonding. For example, a methyl group on thiophene may hinder receptor access .
- Pharmacophore Refinement: Overlay active/inactive analogs to identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) .
Basic: What are the best practices for replicating synthesis protocols from literature?
Methodological Answer:
- Detailed Documentation: Follow journals requiring full experimental procedures (e.g., Acta Crystallographica), including solvent grades, stirring rates, and drying times .
- Byproduct Analysis: Use TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) to monitor intermediates. Spots with lower Rf may indicate unreacted starting material .
- Yield Optimization: Scale reactions using dimensionless parameters (e.g., constant Reynolds number for mixing) to maintain efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
